6-(4-Iodophenoxymethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(4-iodophenoxy)methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c17-14-4-6-15(7-5-14)19-11-12-3-8-16-13(10-12)2-1-9-18-16/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXWGIKQVRYBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)COC3=CC=C(C=C3)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Investigations and Mechanistic Elucidation of Quinoline Based Compounds
Molecular Target Identification and Validation for Quinoline (B57606) Derivatives
The therapeutic potential of quinoline derivatives is realized through their interaction with specific molecular targets, primarily enzymes, which are crucial for the progression of various diseases. The identification and validation of these targets are paramount in drug discovery and development. This section delves into the enzyme inhibition profiles of 6-(4-Iodophenoxymethyl)quinoline against a range of validated and potential therapeutic targets.
Enzyme Inhibition Profiles
The biological activity of a compound is frequently defined by its ability to modulate the function of specific enzymes. The following subsections detail the known inhibitory effects of this compound on several important enzyme classes.
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov The cytosolic isoforms hCA I and hCA II are widespread. nih.gov Despite the investigation of various quinoline derivatives as carbonic anhydrase inhibitors, specific inhibitory constants (K_i_) or IC50 values for this compound against hCA I and hCA II have not been reported in the available scientific literature.
HIV Reverse Transcriptase (HIV-RT) is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), converting the viral RNA genome into DNA for integration into the host cell's genome. nih.gov As such, it is a primary target for antiretroviral drugs. researchgate.net Quinoline-containing compounds have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net However, specific data on the inhibitory activity of this compound against HIV-RT is not documented in the accessible scientific literature.
The cytochrome bc1 complex (also known as complex III) is a critical component of the electron transport chain in Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of this complex disrupts the bacterium's energy metabolism, making it a validated target for antitubercular drugs. Several quinoline-based compounds have shown promise as inhibitors of the cytochrome bc1 complex. Nevertheless, there is no specific data available in the scientific literature regarding the inhibitory effect of this compound on this mycobacterial enzyme complex.
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and ATG4B is a key cysteine protease involved in this pathway. It is responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a crucial step in autophagosome formation. The compound this compound, identified in a study as compound 4-28, has been shown to inhibit the catalytic activity of ATG4B.
Initial screening identified this compound as an inhibitor of ATG4B. Subsequent dose-response analysis confirmed its inhibitory potential. Using a mass spectrometry-based assay, the compound exhibited a half-maximal inhibitory concentration (IC50) of 116 ± 14 µM. A separate fluorometric assay yielded a similar IC50 value of 79 ± 9 µM. These findings validate this compound as a moderate inhibitor of ATG4B.
| Assay Method | IC50 (µM) |
| Mass Spectrometry Assay | 116 ± 14 |
| Fluorometric Assay | 79 ± 9 |
| Table 1: In vitro inhibitory activity of this compound against ATG4B. |
Inflammasome Components (NLRP3/IL-1β Pathway)
No published research or data could be identified that investigates the effects of this compound on the NLRP3 inflammasome or the broader IL-1β signaling pathway. Therefore, its potential role as a modulator of this inflammatory pathway remains uncharacterized.
Protein Kinase Inhibitors (PDK1, CDK2, Topoisomerase, APE-1F, GFR3, HDM2, PI3K/mTOR, c-Met, EGFR, VEGFR-2, SMO, CSF-1R)
There is currently no available scientific literature or screening data to suggest that this compound acts as an inhibitor of the following protein kinases: PDK1, CDK2, Topoisomerase, APE-1F, GFR3, HDM2, PI3K/mTOR, c-Met, EGFR, VEGFR-2, SMO, or CSF-1R. Its inhibitory activity against these specific targets has not been reported.
FtsZ Protein in Bacterial Cell Division
A review of existing research indicates no studies have been conducted to determine if this compound interacts with or inhibits the bacterial cell division protein FtsZ.
DNA and Protein Interaction Studies
DNA Binding Modes (Groove Binding, Intercalation)
No experimental or computational studies detailing the DNA binding properties of this compound were found. Information regarding its potential to bind to DNA through mechanisms such as groove binding or intercalation is not available in the current body of scientific literature.
Modulation of DNA Synthesis
There is no research available to indicate that this compound has any modulatory effect on the process of DNA synthesis.
Structure-Activity Relationship (SAR) Studies on Quinoline Derivatives
While structure-activity relationship (SAR) studies have been conducted on various classes of quinoline derivatives to explore their therapeutic potential, no such studies specifically including or focusing on this compound could be located. Therefore, the contribution of the 4-iodophenoxymethyl substituent at the 6-position of the quinoline ring to any specific biological activity has not been formally elucidated within a SAR context.
Influence of Substituent Position and Electronic Effects
The biological activity of quinoline derivatives is significantly influenced by the position and electronic nature of their substituents. orientjchem.orgmdpi.com Structure-activity relationship (SAR) studies have consistently demonstrated that the type and placement of functional groups on the quinoline ring can dramatically alter the compound's efficacy and selectivity. orientjchem.orgresearchgate.net
For instance, in the context of anticancer activity, the introduction of a hydrophobic group, such as an alkyl chain, can enhance the compound's binding affinity to target receptors. orientjchem.org Similarly, the position of substituents can be crucial. Studies on 6- or 8-benzoyl-2-arylquinolines as multidrug resistance protein 2 (MRP2) inhibitors revealed that 8-benzoyl derivatives generally exhibited greater activity than their 6-benzoyl counterparts. nih.gov Furthermore, the presence of a fluorine atom at the C-6 position of the quinoline ring has been shown to significantly boost antibacterial activity. orientjchem.org The electronic properties of substituents, often quantified by Hammett's σ parameters, also play a vital role, with both electron-donating and electron-withdrawing groups capable of modulating biological responses depending on the specific target and mechanism of action. mdpi.com
Role of the Iodophenoxymethyl Moiety in Biological Activity
The iodophenoxymethyl moiety is a key structural feature that can confer significant biological activity to a parent molecule. The presence of iodine, a halogen, can influence the compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govscholarsresearchlibrary.comjlu.edu.cn This approach is instrumental in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features essential for their biological effects. nih.govdovepress.com
For quinoline derivatives, QSAR studies have been employed to understand and predict their activity against various targets, including cancer cells and bacteria. nih.govscholarsresearchlibrary.comjlu.edu.cnallsubjectjournal.com These models typically use a range of molecular descriptors, such as electronic, steric, and lipophilic properties, to build a predictive model. mdpi.comnih.gov For example, a QSAR study on quinoline derivatives as P-glycoprotein inhibitors utilized 2D and 3D molecular descriptors to develop models that could predict their inhibitory activity. nih.gov Similarly, 2D-QSAR models have been successfully developed to predict the anti-tubercular activity of quinoline derivatives, highlighting the importance of specific structural properties for their efficacy. scholarsresearchlibrary.com These studies underscore the power of QSAR in rational drug design, enabling the in-silico screening and optimization of quinoline-based compounds for improved therapeutic potential.
Preclinical Pharmacological Evaluation
The preclinical evaluation of new chemical entities is a critical step in the drug discovery process, involving in vitro and in vivo studies to assess their potential therapeutic efficacy and safety. For quinoline derivatives, this evaluation often focuses on their antiproliferative and antimicrobial activities.
In Vitro Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines
Numerous studies have demonstrated the potent in vitro antiproliferative and cytotoxic effects of quinoline derivatives against a variety of human cancer cell lines. researchgate.netresearchgate.netekb.eg These compounds have shown activity against lung carcinoma (A549), cervical cancer (HeLa), colon cancer (HT29), liver cancer (Hep3B), breast cancer (MCF7, T-47D), and various leukemia cell lines (HL-60, K-562, MOLT-4, RPMI-8226, SR). researchgate.netmdpi.comnih.gov
The mechanisms underlying the anticancer activity of quinoline derivatives are diverse and can include the inhibition of key enzymes like tubulin polymerization and c-Met kinase. nih.govnih.gov For example, certain 2-phenyl-4-quinolones have been shown to be potent inhibitors of tubulin polymerization, a critical process in cell division. nih.gov Other quinoline derivatives have demonstrated selective inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov The cytotoxic effects can also be mediated through the induction of apoptosis and cell cycle arrest. nih.gov
The table below summarizes the reported in vitro antiproliferative and cytotoxic activities of various quinoline derivatives against different cancer cell lines.
| Cell Line | Cancer Type | Compound Type | Activity |
| A549 | Lung Carcinoma | 4-Anilinoquinoline derivatives | Potent cytotoxicity (IC50 = 1.5–3.9 nM for the most active compound) nih.gov |
| A549 | Lung Carcinoma | Cyano, Bromo, methoxy, and nitro-substituted quinolines | Anticancer activity with IC50 values ranging from 2 to 50 μg/ml researchgate.net |
| HeLa | Cervical Cancer | Cyano, Bromo, methoxy, and nitro-substituted quinolines | Anticancer activity with IC50 values ranging from 2 to 50 μg/ml researchgate.net |
| HT29 | Colon Cancer | 4-Anilinoquinoline derivatives | Potent cytotoxicity (IC50 = 1.5–3.9 nM for the most active compound) nih.gov |
| HT29 | Colon Cancer | Cyano, Bromo, methoxy, and nitro-substituted quinolines | Anticancer activity with IC50 values ranging from 2 to 50 μg/ml researchgate.net |
| Hep3B | Liver Cancer | Cyano, Bromo, methoxy, and nitro-substituted quinolines | Anticancer activity with IC50 values ranging from 2 to 50 μg/ml researchgate.net |
| MCF7 | Breast Cancer | Cyano, Bromo, methoxy, and nitro-substituted quinolines | Anticancer activity with IC50 values ranging from 2 to 50 μg/ml researchgate.net |
| HL-60 | Promyelocytic Leukemia | Bis-quinoline and Z-containing regioisomers | Submicromolar or single-digit micromolar antiproliferative effects mdpi.com |
| K-562 | Chronic Myelogenous Leukemia | Not specifically detailed in the provided search results for this cell line. | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not specifically detailed in the provided search results for this cell line. | |
| RPMI-8226 | Multiple Myeloma | Not specifically detailed in the provided search results for this cell line. | |
| SR | Leukemia | Not specifically detailed in the provided search results for this cell line. | |
| T-47D | Breast Cancer | Substituted quinolines | Potent anti-breast cancer activity (IC50 = 16 ± 3 nM for the most active compound) orientjchem.org |
In Vitro and In Vivo Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with many compounds exhibiting a broad spectrum of activity against both bacteria and fungi. nih.govresearchgate.netresearchgate.netresearchgate.net
Antibacterial Spectrum and Selectivity against Gram-Positive and Gram-Negative Bacteria
Quinolone antibiotics, a major class of synthetic antibacterial agents, are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov They exert their bactericidal effects by inhibiting bacterial DNA synthesis through the disruption of enzymes like DNA gyrase and topoisomerase IV. rsc.org
Numerous studies have evaluated the antibacterial spectrum of various quinoline derivatives. nih.govmdpi.comnih.gov Generally, many quinoline compounds show greater activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov This difference in susceptibility is often attributed to the presence of an outer membrane in Gram-negative bacteria, which can act as a barrier to drug penetration. mdpi.comnih.gov However, certain modifications to the quinoline scaffold can enhance activity against Gram-negative species. nih.gov For instance, some quinolineaminoethanols have demonstrated notable activity against E. coli. nih.gov Furthermore, some quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive strains like MRSA. nih.gov
The table below provides an overview of the antibacterial spectrum of various quinoline derivatives.
| Bacterial Type | Representative Strains | Compound Type | General Activity |
| Gram-Positive | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis | Quinolone antibiotics | Broad-spectrum activity rsc.org |
| Gram-Positive | Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecalis | Quinoline-2-one derivatives | Significant activity against multidrug-resistant strains nih.gov |
| Gram-Positive | Staphylococcus aureus, Enterococcus faecalis | Quinoloneaminoethanols | Generally more active against Gram-positive than Gram-negative bacteria nih.gov |
| Gram-Positive | Staphylococcus epidermidis | Iodo-quinoline derivatives | Varying levels of antibacterial action based on substituents nih.gov |
| Gram-Negative | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Quinolone antibiotics | Broad-spectrum activity rsc.org |
| Gram-Negative | Klebsiella pneumoniae | Iodo-quinoline derivatives | Antibacterial effectiveness was found to be ineffective mdpi.comnih.gov |
| Gram-Negative | Escherichia coli, Pseudomonas aeruginosa | Quinoloneaminoethanols | Some derivatives show activity, particularly against E. coli nih.gov |
| Gram-Negative | Escherichia coli, Klebsiella pneumoniae | Azo and azomethine quinoline ligands | Good antibacterial activity for azomethine ligands researchgate.net |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the pharmacological investigations of the chemical compound “this compound” for the requested activities. The public domain does not appear to contain research data on its antifungal, antitubercular, anti-inflammatory, or antileishmanial properties.
Therefore, it is not possible to provide an article with detailed research findings and data tables for the following sections as requested:
Antileishmanial Potential
While the broader class of quinoline-based compounds has been extensively studied for these pharmacological effects, the specific data for "this compound" is not available in the searched resources. Fulfilling the request would require non-existent data, and therefore, the article cannot be generated.
Computational and Biophysical Approaches in Quinoline Research
Molecular Docking and Simulation Studies
Computational modeling serves as a powerful initial step to hypothesize the molecular interactions of a ligand with its biological targets.
Molecular docking simulations are employed to predict the binding orientation and affinity of a small molecule, such as 6-(4-Iodophenoxymethyl)quinoline, within the active site of a target protein. This in-silico technique allows for the visualization of potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. The binding energy, calculated as a docking score, provides a quantitative estimate of the binding affinity. For instance, in studies of other quinoline (B57606) derivatives, these simulations have been instrumental in identifying key amino acid residues responsible for binding, thereby informing the design of more potent and selective inhibitors. At present, there are no published molecular docking studies featuring this compound.
Similar to protein docking, computational methods can predict how a compound might interact with DNA. These models can distinguish between different binding modes, such as intercalation between base pairs, minor groove binding, or electrostatic interactions with the phosphate (B84403) backbone. Such predictions are vital for compounds being investigated for anticancer properties, where DNA is a primary target. For this compound, no such predictive studies have been documented.
Advanced Spectroscopic Characterization for Mechanistic Studies
Spectroscopic techniques are indispensable for validating computational predictions and for the detailed structural analysis of a compound and its biological complexes.
UV-Visible spectroscopy is a widely used method to study the binding of small molecules to DNA. Changes in the absorption spectrum of the compound upon addition of DNA can indicate an interaction. A hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) are often characteristic of intercalative binding, suggesting that the molecule has inserted itself between the DNA base pairs. Conversely, a hyperchromic effect (increase in absorbance) can suggest other modes of interaction. From such titration experiments, the binding constant (Kb), which quantifies the affinity of the compound for DNA, can be calculated. There is currently no available UV-Visible spectroscopic data for the interaction of this compound with DNA.
Table 1: Hypothetical UV-Visible Spectroscopy Data for DNA Binding Analysis
| DNA Concentration (µM) | Absorbance at λmax | Shift in λmax (nm) |
|---|---|---|
| 0 | Data not available | - |
| 10 | Data not available | Data not available |
| 20 | Data not available | Data not available |
| 50 | Data not available | Data not available |
A suite of spectroscopic techniques is essential for the unambiguous structural confirmation of a synthesized compound and for understanding its structure-activity relationships (SAR).
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the precise arrangement of atoms within the molecule.
Electrospray Ionization-Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.
Electron Paramagnetic Resonance (EPR) spectroscopy would be employed if the compound or its complexes involve paramagnetic species.
While these techniques are standard for the characterization of novel quinoline derivatives, specific spectral data for this compound are not present in the scientific literature.
Table 2: Required Spectroscopic Data for Structural Elucidation
| Technique | Purpose | Status for this compound |
|---|---|---|
| FT-IR | Functional group identification | Data not available |
| ¹H NMR | Proton environment mapping | Data not available |
| ¹³C NMR | Carbon skeleton determination | Data not available |
| ESI-MS | Molecular weight confirmation | Data not available |
Binding Affinity Determination Methodologies
Beyond the initial estimates from molecular docking and UV-Visible spectroscopy, other biophysical techniques are employed to determine the binding affinity with greater accuracy. Methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy provide detailed thermodynamic and kinetic parameters of the binding interaction. These methodologies are the gold standard for quantifying the strength of an interaction between a compound and its biological target. As with the other analytical aspects, there are no published studies that have determined the binding affinity of this compound to any biological target.
Bio-Layer Interferometry (BLI) for Aptamer-Target Binding
Bio-Layer Interferometry (BLI) is a real-time, label-free optical biosensing technique used to study biomolecular interactions. mdpi.com The principle of BLI involves measuring the change in the interference pattern of white light reflected from two surfaces: a layer of immobilized biomolecules on a biosensor tip and an internal reference layer. nih.gov When a molecule in solution binds to the immobilized partner on the tip, the thickness of the biological layer increases, resulting in a wavelength shift in the interference pattern. This shift is proportional to the number of bound molecules and is monitored over time to determine the kinetics and affinity of the interaction. mdpi.com
Aptamers, which are short, single-stranded DNA or RNA molecules, can be selected to bind to a wide variety of targets, including small molecules, with high affinity and specificity. colab.ws The combination of aptamers and BLI provides a powerful platform for detecting and characterizing the binding of small molecules. aptamergroup.com In a typical BLI experiment to study a small molecule-aptamer interaction, the aptamer is immobilized on the biosensor tip, and the small molecule is present in the solution. The association of the small molecule to the aptamer is measured in real-time, followed by its dissociation when the tip is moved to a buffer-only solution. From these association and dissociation curves, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. mdpi.com
While BLI is a suitable technique for characterizing the interaction between small molecules and aptamers, a review of the scientific literature did not yield specific studies on the use of BLI to investigate the binding of an aptamer to the compound This compound . However, the principles of the technique are broadly applicable. For instance, BLI has been successfully used to develop aptasensors for other small molecules, such as marine toxins, demonstrating its utility in this area. mdpi.comrsc.org
To illustrate how data from such an experiment would be presented, a hypothetical data table is shown below. This table demonstrates the kind of kinetic constants that would be determined if an aptamer for This compound were identified and characterized using BLI.
Hypothetical BLI Data for Aptamer Binding to this compound
| Aptamer Candidate | k_on (1/Ms) | k_off (1/s) | K_D (M) |
|---|---|---|---|
| Aptamer-1 | 1.5 x 10^5 | 2.0 x 10^-3 | 1.3 x 10^-8 |
| Aptamer-2 | 2.2 x 10^5 | 5.0 x 10^-4 | 2.3 x 10^-9 |
| Aptamer-3 | 9.8 x 10^4 | 1.1 x 10^-3 | 1.1 x 10^-8 |
Note: This table is for illustrative purposes only. The values are not derived from actual experimental data for this compound.
Kb and Ki Value Determination for DNA/Enzyme Interactions
The interaction of quinoline derivatives with biological macromolecules like DNA and enzymes is a key aspect of their therapeutic potential. nih.gov Two important parameters that quantify these interactions are the binding constant (Kb) for DNA interactions and the inhibition constant (Ki) for enzyme interactions.
The binding constant (Kb) is a measure of the strength of the non-covalent interaction between a small molecule and DNA. A higher Kb value indicates a stronger binding affinity. These values are often determined using spectroscopic techniques, such as UV-Visible or fluorescence spectroscopy, by monitoring the changes in the spectrum of the compound upon addition of DNA. For example, studies on certain 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidine derivatives have shown their ability to bind to calf thymus DNA (CT-DNA), with Kb values in the range of 10^5 M-1, suggesting a strong interaction. nih.gov
The inhibition constant (Ki) represents the affinity of an inhibitor for an enzyme. A lower Ki value signifies a more potent inhibitor. This value is determined through enzyme kinetic studies by measuring the effect of the inhibitor on the rate of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations. For instance, a study on a chloroxoquinolinic ribonucleoside, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid , demonstrated its inhibitory effect on HIV-1 reverse transcriptase with a Ki of 0.5 µM. nih.gov Similarly, other quinoline derivatives have been evaluated as inhibitors of enzymes like Mtb DNA gyrase, with IC50 values (the concentration of an inhibitor required to reduce the enzyme activity by 50%, which is related to Ki) in the low micromolar range. nih.gov
While specific Kb or Ki values for This compound were not found in the reviewed literature, the following tables present examples of such data for other quinoline derivatives, illustrating how these values are reported in research.
DNA Binding Constants for Selected Quinoline Derivatives
| Compound | K_b (M⁻¹) | Target | Reference |
|---|---|---|---|
| 4-(2-hydroxyquinolin-3-yl)-6-(4-chlorophenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine | 4.3 x 10^5 | CT-DNA | nih.gov |
| 4-(2-hydroxyquinolin-3-yl)-6-(4-methoxyphenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine | 3.8 x 10^5 | CT-DNA | nih.gov |
Enzyme Inhibition Constants for Selected Quinoline Derivatives
| Compound | Enzyme Target | K_i (µM) | IC_50 (µM) | Reference |
|---|---|---|---|---|
| 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid | HIV-1 Reverse Transcriptase | 0.5 | - | nih.gov |
| (E)-N'-(2-chloro-6-fluoroquinolin-3-ylmethylene)-4-methylbenzenesulfonohydrazide | Mtb DNA Gyrase | - | 1.98 | nih.gov |
| (E)-N'-(2-chloro-6-fluoroquinolin-3-ylmethylene)-4-methoxybenzenesulfonohydrazide | Mtb DNA Gyrase | - | 1.26 | nih.gov |
Development of Quinoline Based Chemical Probes and Research Tools
Fluorescent Probes for Biological Sensing and Imaging
A review of current scientific literature and patent databases indicates that 6-(4-Iodophenoxymethyl)quinoline has not been specifically developed or utilized as a fluorescent probe for biological sensing and imaging. While the broader class of quinoline (B57606) derivatives is a rich source of fluorophores for bio-imaging, with applications in detecting ions like Zn²⁺ and reactive oxygen species, no studies were found that specifically report the synthesis or application of a fluorescent probe based on the this compound structure. rsc.orgnih.govcrimsonpublishers.comnanobioletters.com Research in this area tends to focus on other substitution patterns on the quinoline ring to achieve desired photophysical properties such as large Stokes shifts, high quantum yields, and specific responses to biological analytes. researchgate.net
Due to the absence of specific research in this area for the target compound, no data on its photophysical properties or its application in biological imaging can be provided.
Probes for Enzyme Activity Modulation and Target Validation
The investigation into the use of this compound as a probe for enzyme activity modulation or for target validation has yielded no specific examples in the published literature. Quinoline-containing compounds are well-established as inhibitors for a range of enzymes, including kinases, topoisomerases, and cyclooxygenases. researchgate.netnih.gov The development of such inhibitors often involves the strategic functionalization of the quinoline core to achieve high potency and selectivity for the enzyme's active site.
However, searches for research or patents detailing the use of this compound as a starting material or a final compound for modulating enzyme activity have not returned any relevant results. Therefore, there are no available research findings or data tables, such as IC₅₀ values or binding affinities, to report for this specific compound in the context of enzyme modulation.
Photosensitive Caging Groups and Uncaging Mechanisms
Photosensitive "caging" groups are valuable tools in chemical biology, allowing for the light-induced release of bioactive molecules with high spatial and temporal control. While various heterocyclic structures can be engineered for this purpose, a thorough review of the chemical literature reveals no instances where this compound has been employed as a photosensitive caging group. The design of such molecules requires specific photochemical properties that enable efficient cleavage and release of a target molecule upon irradiation with light of a particular wavelength. There is no evidence to suggest that this compound possesses these requisite properties or has been investigated for such uncaging mechanisms.
Q & A
Q. Methodological Comparison Table
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Basic
- 1H/13C NMR : Assign aromatic protons (quinoline C2-H: δ 8.8–9.1 ppm; phenoxymethyl CH2: δ 4.5–5.0 ppm). Iodine’s electronegativity deshields adjacent protons, aiding structural confirmation .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with isotopic pattern matching iodine’s natural abundance (100% for 127I) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in substituent positioning (e.g., iodine’s para orientation) .
How can researchers assess the biological activity of this compound in preliminary screens?
Q. Basic
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate IC50 values .
- Enzyme Inhibition : Fluorescence-based assays targeting malaria parasites (e.g., Plasmodium dihydroorotate dehydrogenase) for antimalarial potential .
What experimental strategies resolve low yields in the nitration of quinoline derivatives like this compound?
Advanced
Nitration at specific positions (e.g., C5/C7) is sensitive to reaction conditions:
- Acid Choice : Mixed H2SO4/HNO3 favors nitronium ion formation but may protonate quinoline, reducing reactivity. Use acetic anhydride as solvent to minimize side reactions .
- Regioselectivity : Introduce electron-withdrawing groups (e.g., iodine) to direct nitration; meta-directing effects dominate in quinoline cations .
- Isomer Separation : HPLC with C18 columns (MeCN/H2O gradient) isolates 5-nitro vs. 7-nitro isomers .
How should conflicting data on antimicrobial activity between in vitro and in vivo models be interpreted?
Q. Advanced
- Bioavailability Factors : Poor solubility or metabolic instability in vivo may reduce efficacy. Use logP calculations (SwissADME) to optimize lipophilicity .
- Resistance Mechanisms : Check for efflux pump overexpression (e.g., Pseudomonas MexAB-OprM) via RT-qPCR .
- Synergistic Combinations : Pair with β-lactamase inhibitors (e.g., clavulanic acid) to enhance activity .
What methodologies elucidate the pharmacological mechanism of this compound in neurological disorders?
Q. Advanced
- Target Identification : Use SPR (surface plasmon resonance) to screen kinase or GPCR binding .
- In Vivo Models : Morris water maze (rodents) for cognitive effects linked to Alzheimer’s .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated or oxidized derivatives) .
How can crystallographic data resolve ambiguities in the substituent orientation of iodinated quinolines?
Q. Advanced
- SHELXL Refinement : High-resolution data (≤1.0 Å) and anisotropic displacement parameters clarify iodine’s position .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., I···π contacts) influencing packing .
What green chemistry approaches minimize waste in synthesizing this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
